molecular formula C10H10BrN B13547172 2-(Bromomethyl)-1-methyl-1H-indole

2-(Bromomethyl)-1-methyl-1H-indole

Cat. No.: B13547172
M. Wt: 224.10 g/mol
InChI Key: IBIRWTYYSAVLNY-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-1-methyl-1H-indole: is an organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities The structure of this compound consists of a bromomethyl group attached to the second position of the indole ring, with a methyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-1-methyl-1H-indole typically involves the bromination of 1-methylindole. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The presence of a radical initiator, such as benzoyl peroxide, can facilitate the bromination process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, can optimize the production process. Solvents like acetone, dichloromethane, or acetonitrile may be used, and the reaction can be carried out under illumination to enhance the bromination efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-1-methyl-1H-indole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted indoles with various functional groups.

    Oxidation: Formation of indole-2-carboxylic acid or indole-2-aldehyde.

    Reduction: Formation of 1-methylindole.

Scientific Research Applications

Chemistry: 2-(Bromomethyl)-1-methyl-1H-indole is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the construction of various indole derivatives, which are valuable in medicinal chemistry and material science .

Biology: In biological research, indole derivatives are studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound can be used to synthesize bioactive compounds for these studies .

Medicine: Indole derivatives are known for their pharmacological activities. This compound can be used in the development of new drugs targeting specific biological pathways, such as serotonin receptors or enzyme inhibitors .

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity makes it a versatile intermediate for various chemical processes .

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-1-methyl-1H-indole is primarily based on its ability to undergo nucleophilic substitution reactions. The bromomethyl group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various biological targets, such as enzymes or receptors, thereby modulating their activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-1-methyl-1H-indole is unique due to the presence of the bromomethyl group, which enhances its reactivity compared to other indole derivatives. This increased reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for developing bioactive compounds .

Properties

Molecular Formula

C10H10BrN

Molecular Weight

224.10 g/mol

IUPAC Name

2-(bromomethyl)-1-methylindole

InChI

InChI=1S/C10H10BrN/c1-12-9(7-11)6-8-4-2-3-5-10(8)12/h2-6H,7H2,1H3

InChI Key

IBIRWTYYSAVLNY-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1CBr

Origin of Product

United States

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